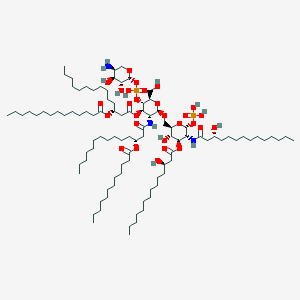![molecular formula C16H16N4O5S2 B1255379 (6E)-6-(3-ethoxy-4-hydroxybenzylidene)-2-(ethylsulfonyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1255379.png)
(6E)-6-(3-ethoxy-4-hydroxybenzylidene)-2-(ethylsulfonyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-6-[(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-2-ethylsulfonyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a member of quinomethanes.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
(6E)-6-(3-ethoxy-4-hydroxybenzylidene)-2-(ethylsulfonyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one belongs to a broader class of compounds known for their versatile chemical reactions and synthesis pathways. For example, thiadiazolopyrimidinones react with various aldehydes in the presence of Et3N, leading to condensation products on the methylene group, which further react with carbon disulfide to yield disubstituted derivatives (Kukaniev et al., 1999). Additionally, derivatives of this compound class can be synthesized using carbon disulfide and phenyl isothiocyanate in the presence of sodium hydride, and alkylated to form ketene dithioacetal fragments (Kukaniev et al., 1998).
Biological Activity
The thiadiazolopyrimidines exhibit significant biological activities. Certain derivatives show inhibitory effects against enzymes and possess anti-yeast activity. The presence of electron-withdrawing sulfonyl groups and pseudopurine skeletons contributes to these biological and chemical activities (Suiko et al., 1982). Furthermore, novel derivatives synthesized from sulfur-containing thiadiazolopyrimidin-5-ones have been evaluated for their potential in anticancer therapy, as evidenced by their binding modes in the active sites of enzymes and good drug-like properties (Tiwari et al., 2016).
Applications in Anticancer Research
Studies have been conducted on the synthesis and evaluation of thiadiazolopyrimidine derivatives for their anticancer properties. For instance, certain derivatives of this compound class, synthesized through environmentally friendly methods, demonstrated significant in vitro anticancer activities against various human tumor cell lines (Tiwari et al., 2016). Additionally, other derivatives have been shown to interact with bovine serum albumin, a proxy for studying drug-protein interactions, which is crucial for understanding the pharmacokinetics of anticancer drugs (Gaonkar et al., 2018).
Propiedades
Nombre del producto |
(6E)-6-(3-ethoxy-4-hydroxybenzylidene)-2-(ethylsulfonyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Fórmula molecular |
C16H16N4O5S2 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
5-amino-6-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-ethylsulfonyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H16N4O5S2/c1-3-25-12-8-9(5-6-11(12)21)7-10-13(17)20-15(18-14(10)22)26-16(19-20)27(23,24)4-2/h5-8H,3-4,17H2,1-2H3/b9-7+ |
Clave InChI |
KKAUXICVRUIAFH-VQHVLOKHSA-N |
SMILES isomérico |
CCOC1=C/C(=C/C2=C(N3C(=NC2=O)SC(=N3)S(=O)(=O)CC)N)/C=CC1=O |
SMILES |
CCOC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)S(=O)(=O)CC)N)C=CC1=O |
SMILES canónico |
CCOC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)S(=O)(=O)CC)N)C=CC1=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-Piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol](/img/structure/B1255297.png)
![4-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-nitrobenzoic acid](/img/structure/B1255298.png)
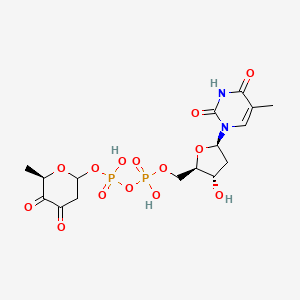
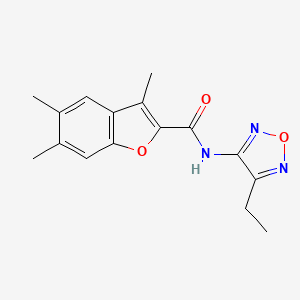
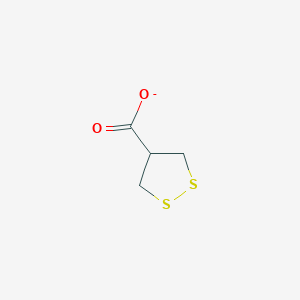
![2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1255310.png)
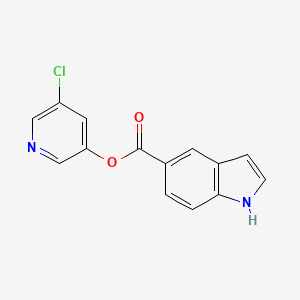
![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255315.png)
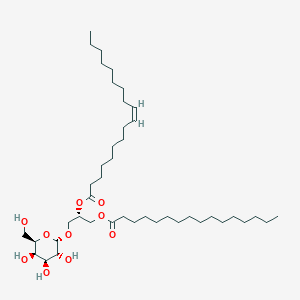
![(3R,3aS,7R,7aS)-2-benzyl-3-[4-fluoro-3-[(E)-2-phenylethenyl]phenyl]-7-methyl-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1255317.png)

![1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone](/img/structure/B1255319.png)
![(2,6-Difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]methanone](/img/structure/B1255320.png)
